1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester

Catalog No.
S13578754
CAS No.
M.F
C11H10N2O3
M. Wt
218.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl e...

Product Name

1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester

IUPAC Name

methyl 1-acetylindazole-6-carboxylate

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-10-5-8(11(15)16-2)3-4-9(10)6-12-13/h3-6H,1-2H3

InChI Key

CVTSEDNJIDMWMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C=N1

1H-Indazole-6-carboxylic acid, 1-acetyl-, methyl ester (CAS 1027022-60-1) is a dual-protected heterocyclic building block widely utilized in the synthesis of targeted therapeutics, including kinase and PARP inhibitors [1]. By masking both the reactive C6-carboxylic acid as a methyl ester and the basic N1-nitrogen as an acetyl amide, this compound locks the indazole core into a single tautomeric form. This dual protection fundamentally alters the physical and chemical baseline of the material, shifting it from a highly polar, poorly soluble starting material to a highly processable, organic-soluble intermediate. For procurement teams and medicinal chemists, sourcing this pre-protected scaffold directly accelerates library generation by bypassing the low-yielding and labor-intensive protection steps typically required for bare indazole-6-carboxylic acids [2].

Procuring the cheaper, unprotected 1H-indazole-6-carboxylic acid as a substitute introduces severe workflow bottlenecks. Unprotected indazoles exist as rapidly equilibrating N1/N2 tautomers, meaning downstream electrophilic substitutions or cross-coupling reactions inevitably produce complex mixtures of N1- and N2-functionalized regioisomers [1]. Separating these isomers requires resource-intensive column chromatography, often resulting in >30% target material loss. Furthermore, the free carboxylic acid moiety severely limits solubility to high-boiling, difficult-to-remove solvents like DMF or DMSO, complicating purification [2]. By purchasing the pre-purified 1-acetyl methyl ester, laboratories eliminate two synthetic steps (esterification and regioselective N-acetylation), avoid isomer separation, and ensure immediate compatibility with standard organic solvents like dichloromethane and ethyl acetate.

Elimination of N-Alkylation/Arylation Byproducts

During downstream functionalization (e.g., Suzuki or Buchwald-Hartwig couplings on the carbocyclic ring), unprotected indazoles are prone to unwanted N-arylation or N-alkylation. The N1-acetyl group in this compound completely masks the reactive nitrogen, reducing N-functionalized byproducts to undetectable levels compared to the unprotected methyl ester baseline [1].

Evidence DimensionN-functionalized byproduct formation
Target Compound Data0% (N1-acetyl protected)
Comparator Or BaselineMethyl 1H-indazole-6-carboxylate (~25-40% N-functionalized byproducts)
Quantified DifferenceComplete suppression of N-side reactions
ConditionsStandard transition-metal catalyzed cross-coupling conditions (e.g., Pd(dppf)Cl2, base, 80°C)

Eliminating N-functionalized byproducts prevents costly chromatographic separations and significantly increases the isolated yield of the desired downstream API intermediate.

Enhanced Processability via Organic Solvent Solubility

The dual protection of the carboxylic acid (as a methyl ester) and the indazole NH (as an acetyl group) disrupts the strong intermolecular hydrogen bonding network inherent to bare indazole-carboxylic acids. This results in a massive increase in solubility in volatile organic solvents like dichloromethane (DCM), facilitating homogeneous reaction conditions and standard aqueous workups [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>50 mg/mL
Comparator Or Baseline1H-Indazole-6-carboxylic acid (<2 mg/mL)
Quantified Difference>25-fold increase in DCM solubility
ConditionsStandard laboratory temperature (25°C), visual and HPLC-determined solubility assay

High solubility in volatile solvents allows for scalable, homogeneous reactions and avoids the use of toxic, high-boiling solvents like DMF that complicate industrial scale-up.

Orthogonal Deprotection Suitability for Stepwise Synthesis

A key procurement advantage of this specific dual-protected compound is its orthogonality. The N1-acetyl group can be selectively cleaved under mild conditions (e.g., ammonia in methanol) without affecting the C6-methyl ester, allowing for sequential, site-specific functionalization .

Evidence DimensionSelective N-deacetylation yield (ester intact)
Target Compound Data>90% isolated yield of N-deprotected methyl ester
Comparator Or BaselineNon-orthogonal protecting groups (e.g., N-Boc/t-butyl ester)
Quantified DifferenceEnables near-quantitative selective unmasking of the indazole nitrogen
ConditionsMild basic solvolysis (NH3/MeOH, 0°C to RT)

Orthogonality provides synthetic chemists the flexibility to elaborate the indazole core first, before hydrolyzing the ester to form a C6-amide, streamlining library synthesis.

High-Throughput Synthesis of Kinase Inhibitor Libraries

Because this compound eliminates N-alkylation byproducts and exhibits >50 mg/mL solubility in volatile organic solvents, it is a highly efficient starting material for automated, high-throughput library synthesis targeting the C6-position. Procurement of this pre-protected scaffold allows medicinal chemistry teams to directly perform parallel amide couplings or cross-couplings without dedicating FTE time to intermediate protection and purification steps [1].

Scale-Up Manufacturing of Indazole-Based APIs

In process chemistry, avoiding high-boiling solvents like DMF and eliminating chromatographic separations are paramount for cost-effective scale-up. The >25-fold increase in DCM solubility and locked regiochemistry of this dual-protected building block make it highly advantageous compared to unprotected indazole-6-carboxylic acid for kilogram-scale API manufacturing, ensuring reproducible yields and simplified aqueous workups [2].

Stepwise Orthogonal Functionalization

For complex molecular architectures requiring independent functionalization of the indazole nitrogen and the C6 substituent, this compound provides an off-the-shelf orthogonal solution. Chemists can selectively remove the N-acetyl group under mild basic conditions to perform targeted N-arylation, followed by ester hydrolysis for subsequent C6-amide formation, making it a precise precursor for divergent synthesis .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

218.06914219 g/mol

Monoisotopic Mass

218.06914219 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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